

ML400 and the DNA Damage Response: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML 400

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A comprehensive review of existing scientific literature reveals no direct evidence linking the compound ML400 or its molecular target, Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), to the DNA Damage Response (DDR) pathway, including the key signaling kinases ATM and ATR. While ML400 is a known potent and selective inhibitor of LMPTP, the research focus on this compound and its target has been primarily in the areas of metabolic diseases and cancer cell signaling pathways distinct from DNA repair mechanisms.

This technical guide summarizes the current understanding of ML400 and LMPTP based on available scientific data and clarifies the absence of a known role in the DNA damage response.

ML400: A Selective Inhibitor of LMPTP

ML400 has been identified as a selective, allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1). Current research primarily investigates the therapeutic potential of ML400 in conditions such as obesity and diabetes, where LMPTP is implicated in metabolic regulation. In the context of cancer, LMPTP has been associated with tumor progression, cell migration, and the development of drug resistance. However, this is not through direct interaction with DNA repair pathways.

The DNA Damage Response: An Overview

The DNA Damage Response is a complex network of signaling pathways that detects, signals, and repairs DNA lesions. Key proteins in this pathway include the kinases Ataxia-

Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), which are activated by DNA double-strand breaks and single-strand DNA, respectively. Activation of ATM and ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. While various protein phosphatases are known to play a role in regulating the DDR, current literature does not implicate LMPTP among them.

Lack of Evidence for a Role of ML400 and LMPTP in DNA Damage Response

Extensive searches of scientific databases for direct or indirect links between ML400, LMPTP, and the DNA damage response have yielded no specific results. There is a notable absence of studies investigating the effect of ML400 on ATM or ATR activation, the formation of DNA repair foci, or cell survival following DNA damage.

One study on prostate cancer has shown an association between high expression of the ACP1 gene (which encodes LMPTP) and alterations in the TP53 gene, a critical component of the DNA damage response. However, this correlation does not establish a direct mechanistic role for LMPTP in the DDR. Another study suggested a potential role for LMPTP in protein deglycation, a form of protein repair, which is a separate process from the repair of DNA.

Conclusion

Based on the currently available scientific literature, there is no established connection between ML400 and the DNA damage response. The primary role of ML400 as a selective inhibitor of LMPTP is understood in the context of metabolic diseases and cancer cell signaling related to growth and metastasis. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams on the topic of "**ML 400** and DNA damage response" as the fundamental premise is not supported by existing research. Further investigation would be required to determine if any such link exists.

- To cite this document: BenchChem. [ML400 and the DNA Damage Response: A Review of Current Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140351#ml-400-and-dna-damage-response\]](https://www.benchchem.com/product/b15140351#ml-400-and-dna-damage-response)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com